molecular formula C7H16NO5P B12936735 Acetic acid, amino(diethoxyphosphinyl)-, methyl ester CAS No. 50917-77-6

Acetic acid, amino(diethoxyphosphinyl)-, methyl ester

Cat. No.: B12936735
CAS No.: 50917-77-6
M. Wt: 225.18 g/mol
InChI Key: XMDHWNIHAWQDDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate can be synthesized through various methods. . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Base such as triethylamine or sodium hydride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(diethoxyphosphoryl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted amino phosphonates .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(diethoxyphosphoryl)acetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(diethoxyphosphoryl)acetate is unique due to the presence of both an amino group and a diethoxyphosphoryl group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in synthetic chemistry .

Biological Activity

Acetic acid, amino(diethoxyphosphinyl)-, methyl ester, often referred to as a phosphonic acid derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an acetic acid moiety and a diethoxyphosphinyl group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H15NO5P\text{C}_7\text{H}_{15}\text{N}\text{O}_5\text{P}

This structure indicates the presence of both an amino group and a phosphonic acid derivative, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Its phosphonic acid group is known for inhibiting enzymes involved in metabolic processes, particularly those related to nucleotide synthesis and signal transduction pathways.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have shown that phosphonic acid derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
  • Anticancer Properties :
    • Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. This is likely due to their ability to inhibit specific kinases involved in cell proliferation and survival.
  • Neuroprotective Effects :
    • There is emerging evidence that phosphonic acid derivatives may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of several phosphonic acid derivatives demonstrated that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, suggesting a strong potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines showed that treatment with this compound led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting the compound's potential as an anticancer therapeutic.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of phosphonic acid derivatives. Modifications to the diethoxyphosphinyl group have been shown to enhance biological activity significantly. For example:

  • Substituting the ethoxy groups with longer alkyl chains increased lipophilicity and improved cellular uptake.
  • The introduction of additional functional groups has been correlated with increased potency against specific cancer cell lines.

Properties

IUPAC Name

methyl 2-amino-2-diethoxyphosphorylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c1-4-12-14(10,13-5-2)6(8)7(9)11-3/h6H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDHWNIHAWQDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463393
Record name Acetic acid, amino(diethoxyphosphinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50917-77-6
Record name Acetic acid, amino(diethoxyphosphinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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